![molecular formula C7H9N B1278031 Benzylamine-15N CAS No. 42927-57-1](/img/structure/B1278031.png)
Benzylamine-15N
Overview
Description
Benzylamine-15N is a nitrogen-15 labeled version of benzylamine, a compound that plays a significant role in various chemical and biological processes. The incorporation of the nitrogen-15 isotope allows for the tracing and studying of the compound's behavior in different reactions and environments due to the isotope's detectable properties .
Synthesis Analysis
The synthesis of this compound can be achieved through a two-step process starting with the reaction of ammonia-15N with benzaldehyde in aqueous methanol. This reaction produces benzylimine-15N, which upon reduction with sodium cyanoborohydride yields this compound . This method provides a high yield of the target compound and is of significant synthetic usefulness due to the versatility of benzylamine as a building block in organic chemistry.
Molecular Structure Analysis
The molecular structure of benzylamine and its derivatives has been extensively studied, particularly in the context of their interactions with biological molecules. For instance, benzylamines are known to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), and the conformational and steric aspects of this inhibition have been explored through the synthesis of various analogues. These studies have helped to understand the influence of molecular conformation and steric bulk on the activity of benzylamines as ligands .
Chemical Reactions Analysis
Benzylamine is a versatile reactant in chemical synthesis. It can undergo C-H carbonylation under palladium catalysis to form benzolactams, which are important structural motifs in biologically active compounds . Additionally, benzylamine can be used to form molecular salts with various organic acids, leading to a range of compounds with different supramolecular structures and properties . The reactivity of benzylamine also extends to its use in the direct amination of benzyl alcohols catalyzed by iron complexes, providing access to a variety of benzylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine and its derivatives are influenced by their molecular structure. For example, the crystal structures of molecular salts derived from benzylamine and organic acids reveal that the NH2 groups in benzylamine are protonated, and the crystal packing is largely determined by strong charge-assisted hydrogen bonds . In the field of materials science, benzylamine has been used to passivate organolead halide perovskites, enhancing their moisture resistance and electronic properties, which is crucial for the development of high-efficiency and air-stable photovoltaic cells .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Benzylamine-15N has been synthesized from ammonia-15N, exploring different methodologies and yielding crystalline products like benzylimine-15N (Gazzola & Kenyon, 1978).
- NMR Spectroscopy and Polarization : It's been used in NMR spectroscopy to enhance detection of nitrogen-containing compounds, demonstrating significant polarization levels in unlabeled compounds like pyridine, pyrazine, and metronidazole (Fekete, Ahwal, & Duckett, 2020).
- Platinum-based Anticancer Compounds : Synthesized 15N-labeled vicinal diamines from [15N]-benzylamine have been used as tools for studying the chemical properties of platinum-based anticancer compounds (Berger et al., 2013).
Material Science and Photovoltaics
- Surface Passivation in Photovoltaics : Benzylamine has been used for surface passivation in organolead halide perovskites, enhancing moisture resistance and electronic properties of solar cells (Wang et al., 2016).
Biochemical and Biomedical Research
- Polyamine Synthesis : It has played a role in the synthesis of 15N-enriched polyamines, which are crucial for various biochemical studies (Samejima et al., 1984).
- Pharmacological Studies : Benzylamine has been researched in pharmacology, particularly its effects on glucose tolerance and cholesterol in diet-induced obese models (Iffiú-Soltész et al., 2010).
Industrial Applications
- Catalysis and Chemical Production : Its use in catalysis for the production of primary benzylamines has been explored, providing a sustainable approach for important building blocks in the pharmaceutical and polymer industry (Yan, Feringa, & Barta, 2016).
Safety and Hazards
Benzylamine-15N is classified as a flammable liquid, and it can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .
Mechanism of Action
Target of Action
Benzylamine-15N, also known as phenylmethan(15N)amine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2, which may result in changes in protein digestion and cellular processes .
Biochemical Pathways
A novel four-step pathway for benzylamine production has been reported . This pathway generates benzylamine from cellular phenylpyruvate using enzymes from different sources .
Pharmacokinetics
Its physical properties such as boiling point (184-185 °c), melting point (10 °c), and density (0990 g/mL at 25 °C) have been reported . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by light and moisture, as it is recommended to store the compound at room temperature away from light and moisture . Additionally, it is classified as a combustible liquid, and it is harmful if swallowed or in contact with skin .
properties
IUPAC Name |
phenylmethan(15N)amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434784 | |
Record name | Benzylamine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42927-57-1 | |
Record name | Benzylamine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42927-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using ammonia-15N in the synthesis of benzylamine-15N?
A1: The use of ammonia-15N in the synthesis is crucial because it results in the incorporation of a stable nitrogen isotope (15N) into the final product, this compound []. This isotopic labeling is particularly useful for various research applications. For instance, it allows researchers to track the fate of the nitrogen atom from this compound in chemical reactions or biological systems. This can be valuable for studying reaction mechanisms, metabolic pathways, and protein structures.
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